Methyl 3-[(methylsulfonimidoyl)methyl]benzoate
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Overview
Description
Methyl 3-[(methylsulfonimidoyl)methyl]benzoate is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(methylsulfonimidoyl)methyl]benzoate typically involves the reaction of 3-(methylsulfonimidoyl)methylbenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(methylsulfonimidoyl)methyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(methylsulfonimidoyl)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[(methylsulfonimidoyl)methyl]benzoate involves its interaction with specific molecular targets. The sulfonimidoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(S-methylsulfonimidoyl)benzoate: Similar in structure but with different substituents.
Methyl 3-(amino(methylene)sulfinyl)benzoate: Another similar compound with different functional groups.
Uniqueness
Methyl 3-[(methylsulfonimidoyl)methyl]benzoate is unique due to its specific sulfonimidoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
Methyl 3-[(methylsulfonimidoyl)methyl]benzoate (CAS No. 2411237-84-6) is a compound with notable biological activity that has been the subject of various research studies. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by case studies and data tables.
Chemical Structure and Properties
This compound features a benzoate structure modified by a methylsulfonimidoyl group. Its chemical formula is C9H11NO3S. The sulfonimidoyl moiety is particularly significant as it can influence the compound's biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonimidoyl group may enhance the compound's binding affinity to these targets, potentially modulating enzymatic activity or receptor signaling pathways.
Biological Activities
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Antimicrobial Activity
- Preliminary studies have indicated that this compound exhibits antibacterial and antifungal properties. These activities are linked to its structural features that allow it to disrupt microbial cell functions.
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Anticancer Properties
- Research has suggested that this compound may possess anticancer properties, particularly through its ability to inhibit cellular proliferation in certain cancer cell lines. The exact mechanism is still under investigation but may involve apoptosis induction or cell cycle arrest.
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Tyrosinase Inhibition
- Similar compounds have shown promise as tyrosinase inhibitors, which are crucial for managing hyperpigmentation disorders. While specific data on this compound is limited, its structural analogs have demonstrated significant inhibition of tyrosinase activity, suggesting potential efficacy in this area.
Table 1: Summary of Biological Activities
Study on Antimicrobial Properties
In a study assessing the antimicrobial activity, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
Study on Anticancer Effects
A recent investigation into the anticancer properties revealed that the compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. This suggests that this compound could be further explored as a candidate for cancer therapy.
Properties
IUPAC Name |
methyl 3-[(methylsulfonimidoyl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-14-10(12)9-5-3-4-8(6-9)7-15(2,11)13/h3-6,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHJQISYIBIJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CS(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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